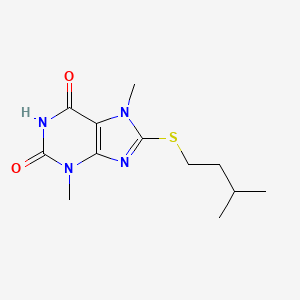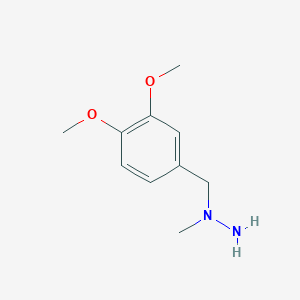
1-(3,4-Dimethoxybenzyl)-1-methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-1-methylhydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl group substituted with two methoxy groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzyl chloride with methylhydrazine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3,4-dimethoxybenzyl chloride and methylhydrazine.
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts or under basic conditions.
Major Products:
Oxidation Products: Hydrazones, azines.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function. The methoxy groups may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxyphenyl)-2-methylhydrazine: Similar structure but with a different substitution pattern.
1-(3,4-Dimethoxybenzyl)-2-methylhydrazine: Another isomer with a different position of the methyl group.
Uniqueness: 1-(3,4-Dimethoxybenzyl)-1-methylhydrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy groups and the hydrazine moiety provides a distinct combination of properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
46316-72-7 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]-1-methylhydrazine |
InChI |
InChI=1S/C10H16N2O2/c1-12(11)7-8-4-5-9(13-2)10(6-8)14-3/h4-6H,7,11H2,1-3H3 |
InChI-Schlüssel |
NGQLUEGSSPBOFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


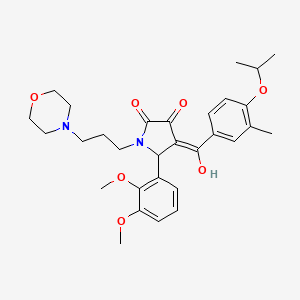
![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
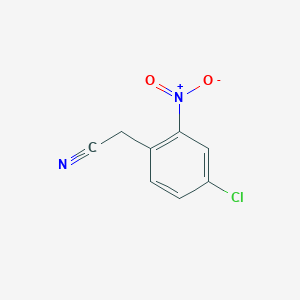

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)
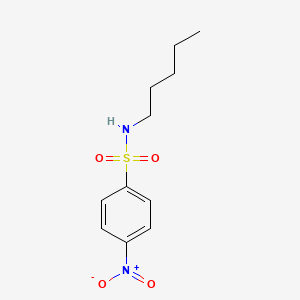
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)
![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)
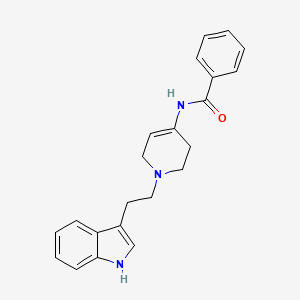
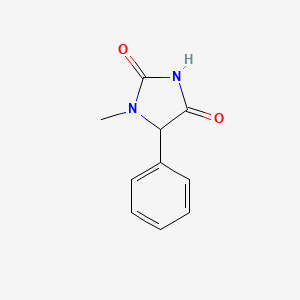
![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)


